molecular formula C20H23N5O3 B2679096 6-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 1904203-66-2

6-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No. B2679096
CAS RN: 1904203-66-2
M. Wt: 381.436
InChI Key: NQKQVXABAQHLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research focuses on synthesizing novel heterocyclic compounds derived from various starting materials, showcasing the chemical versatility and potential for generating biologically active molecules. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized with reported anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These compounds show promise as cyclooxygenase inhibitors, suggesting their potential utility in medical research and drug development.

Antimicrobial and Antiprotozoal Activity

A series of pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid demonstrated significant antimicrobial activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential of such compounds in addressing resistance to existing antimicrobial agents. Additionally, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showed strong antiprotozoal activities, presenting new avenues for treating protozoal infections (Ismail et al., 2004).

Chemical Modification for Improved Biological Activity

Modifications of existing molecules to improve their pharmacological profiles are a key research area. For example, the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide led to the discovery of compounds with improved analgesic activity and tolerability, showcasing the importance of structural tweaks in enhancing drug efficacy (Nie et al., 2020).

Photochromic Properties

Research into the photochromic properties of spiro[indoline-naphthaline]oxazine derivatives demonstrates the potential for creating novel materials with unique light-responsive characteristics. Such materials could have applications in optical storage, sensors, and switchable devices (Li et al., 2015).

properties

IUPAC Name

6-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-9-18(26)24-20(21-12)25-7-5-14(6-8-25)22-19(27)17-10-13-3-4-15(28-2)11-16(13)23-17/h3-4,9-11,14,23H,5-8H2,1-2H3,(H,22,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKQVXABAQHLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.